Pharmacokinetics and bioavailability of tolfenamic acid
Pharmacokinetics and bioavailability of tolfenamic acid
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tolfenamic Acid
Introduction
Tolfenamic acid, chemically known as N-(2-methyl-3-chlorophenyl) anthranilic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] It is utilized in both human and veterinary medicine for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][3] The therapeutic efficacy of tolfenamic acid is primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes, key mediators of inflammation and pain.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics and bioavailability of tolfenamic acid, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Profile
The pharmacokinetics of tolfenamic acid are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties, which can vary across different species and routes of administration.
Absorption and Bioavailability
Tolfenamic acid is readily absorbed from the gastrointestinal tract after oral administration.[6] However, the rate and extent of absorption can be influenced by the formulation and the species. The oral bioavailability of tolfenamic acid is approximately 60-75% in humans, with first-pass metabolism accounting for about 20% of the administered dose.[7][8] In other species, bioavailability varies significantly. For instance, in sheep, oral bioavailability is high at 107%, while in Pekin ducks it is around 48.5%.[1][9] Intramuscular (IM) administration generally results in high bioavailability, reaching 163% in sheep and 78.45% in rainbow trout, suggesting that this route may be more effective in certain species.[9][10]
Peak plasma concentrations (Cmax) are typically reached within 60-90 minutes after oral administration in humans.[6] The time to reach Cmax (Tmax) and the Cmax value itself are dose-dependent and vary by administration route.[1][9]
Distribution
A key characteristic of tolfenamic acid is its extensive binding to plasma proteins, with reported values averaging 99.7% in humans and 99.48% to 99.74% in various animal species.[1][4][5][7][10] This high degree of protein binding results in a relatively small volume of distribution (Vd). In humans, the steady-state volume of distribution (Vdss) after intravenous (IV) administration is reported as 0.33 L/kg.[4][5] In veterinary species, Vdss values are also generally low, for example, 0.30 L/kg in Pekin ducks and 0.09 L/kg in rainbow trout, indicating limited distribution into tissues.[1][10]
Metabolism
Tolfenamic acid is primarily cleared through hepatic metabolism.[3][4][8] The metabolic process involves hydroxylation and subsequent conjugation to form glucuronides, which are then excreted.[4][5][8] Five distinct metabolites have been identified in urine, including monohydroxylated and carboxylated derivatives.[5] Key hydroxylated metabolites include N-(2-hydroxymethyl-3-chlorophenyl)-anthranilic acid and N-(2-hydroxymethyl-3-chloro-4-hydroxyphenyl)-anthranilic acid.[4][5] The drug also undergoes enterohepatic circulation, which can influence its elimination half-life.[6]
Excretion
The elimination of tolfenamic acid occurs mainly through extrarenal mechanisms.[4][7] In humans, only about 8.8% of an administered dose is recovered in the urine as the unchanged drug and its glucuronide conjugate.[4][5][7] The majority of the drug is eliminated as metabolites via the kidneys and bile.[3][6] Biliary excretion plays a significant role, with about 18.6% of the total radiolabelled dose recovered in bile in human studies. The elimination half-life (t1/2) is relatively short, ranging from approximately 1-2 hours to 8-13.5 hours in humans depending on the study and formulation.[4][8] The half-life varies considerably among animal species.[1][9][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of tolfenamic acid across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of Tolfenamic Acid in Humans
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Bioavailability (F) | ~60-75% | - | [7][8] |
| Tmax (h) | 0.94 - 2.04 | - | [4][5] |
| Cmax (µg/mL) | 11.1 | - | [4][5] |
| t1/2 (h) | 8.01 - 13.50 | 2.5 - 6.1 | [4][5][7] |
| Vd (L/kg) | 1.79 - 3.2 | 0.33 (Vdss) | [4][5] |
| Clearance (CL) | 0.142 - 0.175 L/h/kg | 155 ± 15 mL/min | [4][5][7] |
| Protein Binding | 99.7% | 99.7% | [4][5][7] |
Table 2: Pharmacokinetic Parameters of Tolfenamic Acid in Various Animal Species (Dose: 2 mg/kg)
| Species | Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (F) % | Reference |
| Sheep | IV | - | - | - | - | [9] |
| IM | - | - | - | 163 | [9] | |
| SC | - | - | - | 127 | [9] | |
| Oral | - | - | - | 107 | [9] | |
| Pekin Ducks | IV | - | - | 1.72 | - | [1] |
| Oral | 1.00 | 2.25 | 2.13 | 48.52 | [1] | |
| Rainbow Trout | IV | - | - | 3.47 | - | [10] |
| IM | 1.00 | 8.82 | 6.75 | 78.45 | [10] | |
| Oral | 2.00 | 1.24 | 9.19 | 21.48 | [10] | |
| Geese | IV | - | - | 1.73 | - | [11][12] |
| IM | 0.25 | 4.89 | 2.51 | 87.91 | [11][12] | |
| SC | 0.75 | 2.94 | 2.34 | 77.87 | [11][12] | |
| Oral | 1.00 | 2.92 | 2.31 | 76.03 | [11][12] | |
| Goats | IM | - | 1.635 | 2.618 | - | [13] |
| Calves | IV | - | - | 2.5 | - | [14] |
Experimental Protocols
The characterization of tolfenamic acid's pharmacokinetics relies on robust experimental designs and analytical methods.
Study Design
Pharmacokinetic studies typically employ a crossover design where the same group of subjects (human volunteers or animals) receives the drug via different routes (e.g., intravenous, intramuscular, oral) with a washout period between administrations to avoid carry-over effects.[9][12] For dose-ranging studies, different groups may be assigned to receive varying doses of the drug.[1][9]
Sample Collection
Following drug administration, biological samples are collected at predetermined time points. Blood is the most common matrix, drawn sequentially to capture the drug's concentration-time profile.[1][10][15] Plasma is separated from the blood for analysis. In more detailed studies, urine and bile may also be collected to investigate excretion pathways.[15]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of tolfenamic acid in biological fluids.[9][10][16]
-
Sample Preparation: Plasma samples are typically deproteinized, often using acetonitrile.[17] This is followed by centrifugation, and the supernatant may be evaporated and reconstituted in the mobile phase.[17] Solid-phase extraction can also be used for sample clean-up.[16]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.[16][17]
-
Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer) run under isocratic or gradient conditions.[16][17]
-
Detection: UV detection is employed, with the wavelength set around 280-282 nm for optimal sensitivity.[16][17][18]
-
-
Validation: The HPLC method is validated according to established guidelines (e.g., ICH) to ensure linearity, accuracy, precision, selectivity, and robustness.[18] An internal standard, such as caffeine or phenylbutazone, is often used to improve the accuracy and precision of the quantification.[16][17]
Visualizations
Signaling and Metabolic Pathways
Tolfenamic acid's primary mechanism of action involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Its metabolism occurs mainly in the liver.
Caption: Mechanism of action and hepatic metabolism pathway of tolfenamic acid.
Experimental Workflow
The workflow for a typical pharmacokinetic study is a multi-step process from administration to data analysis.
Caption: Standard experimental workflow for a pharmacokinetic study.
Absorption, Distribution, and Elimination
This diagram illustrates the journey of orally administered tolfenamic acid through the body.
Caption: Logical relationship of ADME for oral tolfenamic acid.
Conclusion
Tolfenamic acid exhibits a pharmacokinetic profile characterized by good oral absorption, although bioavailability can be limited by first-pass metabolism and varies across species. Its distribution is largely confined to the vascular compartment due to exceptionally high plasma protein binding. The drug is extensively metabolized in the liver, and its metabolites are excreted through both renal and biliary pathways. The relatively short half-life suggests that for sustained therapeutic effect, multiple daily dosing or modified-release formulations may be necessary. The significant interspecies differences highlighted in this guide underscore the importance of species-specific pharmacokinetic studies in veterinary drug development to establish safe and effective dosing regimens.
References
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- 5. Tolfenamic Acid | C14H12ClNO2 | CID 610479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tufnil | 200 mg | Tablet | টাফনিল ২০০ মি.গ্রা. ট্যাবলেট | Eskayef Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. Human pharmacokinetics of tolfenamic acid, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical aspects of tolfenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, bioavailability and plasma protein binding of tolfenamic acid in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. books.moswrat.com [books.moswrat.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method - Kazi - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
